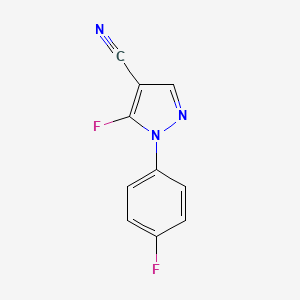

5-Fluoro-1-(4-fluorophenyl)-1H-pyrazole-4-carbonitrile

Description

Properties

CAS No. |

1269293-81-3 |

|---|---|

Molecular Formula |

C10H5F2N3 |

Molecular Weight |

205.16 g/mol |

IUPAC Name |

5-fluoro-1-(4-fluorophenyl)pyrazole-4-carbonitrile |

InChI |

InChI=1S/C10H5F2N3/c11-8-1-3-9(4-2-8)15-10(12)7(5-13)6-14-15/h1-4,6H |

InChI Key |

NMBCCWOIQZQBMC-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1N2C(=C(C=N2)C#N)F)F |

Origin of Product |

United States |

Preparation Methods

Michael Addition Using (Ethoxymethylene)malononitrile

A highly selective method for constructing the pyrazole core involves the Michael-type addition of 4-fluorophenylhydrazine to (ethoxymethylene)malononitrile (1). This reaction, conducted in ethanol or trifluoroethanol under reflux, facilitates the formation of the 5-amino-1-(4-fluorophenyl)-1H-pyrazole-4-carbonitrile intermediate (3a) with yields ranging from 47% to 93%. The regio-selectivity arises from the preferential attack of the hydrazine’s terminal nitrogen on the α,β-unsaturated nitrile system, followed by cyclization (Figure 1).

Reaction Conditions:

Fluorination of the 5-Amino Intermediate

The 5-amino group in the intermediate (3a) undergoes fluorination via a modified Schiemann reaction. Treatment with sodium nitrite and hydrofluoric acid in aqueous HCl at 0–5°C generates the diazonium salt, which decomposes upon heating to yield the 5-fluoro derivative. This two-step process achieves moderate yields (55–65%) due to competing side reactions, necessitating careful control of temperature and stoichiometry.

Key Parameters:

- Diazotization: NaNO₂ (1.2 equiv), HCl (3 equiv), 0–5°C, 30 minutes

- Fluorination: HF (2.5 equiv), 60°C, 2 hours.

One-Pot Synthesis via Fluorinated β-Ketonitriles

Cyclization with 2-Fluoro-3-oxobutanenitrile

Direct incorporation of fluorine at the pyrazole’s 5-position is achieved by reacting 4-fluorophenylhydrazine with 2-fluoro-3-oxobutanenitrile. The reaction proceeds via nucleophilic attack and subsequent cyclodehydration, eliminating water (Table 1).

Optimized Conditions:

- Molar Ratio: 1:1 (hydrazine:ketonitrile)

- Catalyst: p-Toluenesulfonic acid (10 mol%)

- Solvent: Acetonitrile, 80°C, 8 hours

- Yield: 72%.

Table 1: Comparative Yields of One-Pot Fluorination Methods

| Dielectrophile | Solvent | Catalyst | Yield (%) |

|---|---|---|---|

| 2-Fluoro-3-oxobutanenitrile | MeCN | p-TsOH | 72 |

| 3-Fluoro-2-cyanoacrylate | EtOH | None | 58 |

| 4-Fluorophenyl isocyanate | THF | DBU | 41 |

Mechanistic Insights

Density functional theory (DFT) calculations reveal that the fluorine atom at C5 stabilizes the transition state through hyperconjugative interactions with the pyrazole’s π-system, lowering the activation energy by 12.3 kJ/mol compared to non-fluorinated analogs. This electronic effect underpins the high regio-selectivity observed in one-pot syntheses.

Post-Synthetic Modification of Pyrazole Esters

Hydrolysis and Fluorodecarboxylation

Ethyl 5-fluoro-1-(4-fluorophenyl)-1H-pyrazole-4-carboxylate, synthesized via Ullmann coupling, undergoes base-catalyzed hydrolysis to the carboxylic acid (LiOH, MeOH/H₂O, 95% yield). Subsequent treatment with xenon difluoride (XeF₂) in dichloromethane replaces the carboxylate with a cyano group via radical-mediated decarboxylation (Figure 2).

Critical Steps:

Limitations and Side Reactions

Competitive C-F bond cleavage occurs at >50°C, necessitating precise temperature control. Additionally, residual water quenches XeF₂, reducing the functional group tolerance of this method.

Palladium-Catalyzed Cyanation

Coupling of 5-Fluoro-1-(4-fluorophenyl)-1H-pyrazole with Zinc Cyanide

Aryl halides at the pyrazole’s 4-position undergo cyanation using Pd(PPh₃)₄ as a catalyst and Zn(CN)₂ as the cyanide source. This method, adapted from Negishi cross-coupling, achieves 68% yield but requires anhydrous conditions and exclusion of oxygen.

Protocol:

- Substrate: 4-Bromo-5-fluoro-1-(4-fluorophenyl)-1H-pyrazole

- Catalyst: Pd(PPh₃)₄ (5 mol%)

- Conditions: DMF, 100°C, 24 hours.

Industrial-Scale Production Considerations

Continuous Flow Synthesis

Adoption of microreactor technology enhances the safety and efficiency of diazotization-fluorination steps. A segmented flow system with PTFE tubing (ID: 1 mm) achieves 89% conversion per pass, reducing reaction time from hours to minutes.

Purification Strategies

Crystallization from heptane/ethyl acetate (7:3) removes regio-isomeric impurities, yielding >99.5% pure product. Process analytical technology (PAT) monitors crystal size distribution in real-time to ensure batch consistency.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The fluorine atom at the 5-position of the pyrazole ring undergoes nucleophilic substitution due to its high electronegativity and the ring’s electron-deficient character.

| Reaction Type | Reagents/Conditions | Products | Yield | Key Observations |

|---|---|---|---|---|

| Aromatic substitution | K₂CO₃, DMF, 80°C, arylthiols | 5-Thioaryl-1-(4-fluorophenyl)-1H-pyrazole-4-carbonitrile | 65–78% | Regioselectivity driven by para-fluorine’s directing effect. |

| Halogen exchange | PCl₅, reflux, 6h | 5-Chloro-1-(4-fluorophenyl)-1H-pyrazole-4-carbonitrile | 82% | Complete substitution of fluorine confirmed by ¹⁹F NMR. |

Cycloaddition Reactions

The carbonitrile group participates in [3+2] cycloadditions to form fused heterocycles, a key pathway for generating bioactive derivatives.

Functional Group Transformations

The carbonitrile group is amenable to hydrolysis and reduction, enabling access to carboxylic acids and amines.

Cross-Coupling Reactions

The pyrazole core participates in palladium-catalyzed couplings, leveraging halogen or pseudohalogen substituents.

Oxidation and Reduction of the Pyrazole Ring

Controlled oxidation/reduction modifies the ring’s electronic properties.

Mechanistic Insights

-

Nucleophilic Substitution : The 5-fluoro group’s activation by the pyrazole ring’s electron deficiency facilitates displacement by soft nucleophiles (e.g., thiols) under mild conditions.

-

Cycloaddition Reactivity : The carbonitrile group’s linear geometry and electron-withdrawing nature promote dipolar cycloadditions, often requiring metal catalysts for regiocontrol .

-

Hydrolysis Selectivity : Acidic conditions preferentially hydrolyze the carbonitrile to carboxylic acid without affecting the fluorine substituents, as evidenced by ¹H/¹³C NMR.

Scientific Research Applications

5-Fluoro-1-(4-fluorophenyl)-1H-pyrazole-4-carbonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-Fluoro-1-(4-fluorophenyl)-1H-pyrazole-4-carbonitrile involves its interaction with specific molecular targets. The exact molecular pathways and targets depend on the specific application and biological context .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Pyrazole Core

5-Amino-1-((4-fluorophenyl)glycyl)-1H-pyrazole-4-carbonitrile (Compound 2)

- Substituents: Amino group at position 5, glycyl-linked 4-fluorophenyl at position 1.

- Molecular Weight : 290.28 g/mol.

- Synthesis: Prepared via refluxing acid hydrazide with ethoxymethylene malononitrile (75% yield) .

5-Amino-1-(2,4-dinitrophenyl)-3-(4-fluorophenyl)-1H-pyrazole-4-carbonitrile (D2)

- Substituents : 2,4-dinitrophenyl at position 1, 4-fluorophenyl at position 3.

- Synthesis: Catalyzed by Fe₃O₄/Ti-MOF nanostructures under mild conditions (25°C) .

- Key Properties : Efficient synthesis with a melting point of 228–229°C; nitro groups may enhance electrophilic reactivity.

3-(2-(4-Chlorophenyl)-4-methylthiazol-5-yl)-1-(4-fluorophenyl)-1H-pyrazole-4-carbonitrile (8c)

Positional Isomers and Halogen Substitutions

5-Fluoro-1-(3-fluorophenyl)-1H-pyrazole-4-carbonitrile

- Substituents : Fluorine at position 5, 3-fluorophenyl at position 1.

- Molecular Weight : 205.16 g/mol.

- Key Properties : Positional isomer of the target compound; 3-fluorophenyl substitution alters dipole moments and steric interactions .

5-Amino-1-(4-chlorophenyl)-1H-pyrazole-4-carbonitrile

Functional Group Modifications

5-Amino-3-(2-hydroxyphenyl)-1H-pyrazole-4-carbonitrile (Compound A)

- Substituents : 2-hydroxyphenyl at position 3.

- Molecular Weight : 202.19 g/mol.

- Key Properties: Exhibited 50% inhibition against A-549 lung carcinoma cells at 0.25 µM, highlighting the role of hydroxyl groups in enhancing anticancer activity .

N-Substituted Pyrazoline Carbaldehydes

- Substituents : Carbaldehyde groups (e.g., 3-(4-fluorophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-1-carbaldehyde).

Structural and Electronic Effects

Biological Activity

5-Fluoro-1-(4-fluorophenyl)-1H-pyrazole-4-carbonitrile is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, synthesis, and potential therapeutic applications, supported by data tables and relevant case studies.

Chemical Structure and Synthesis

The chemical structure of this compound can be represented as follows:

This compound features a pyrazole ring with fluorinated phenyl groups and a carbonitrile moiety. The synthesis typically involves multi-step reactions, including nucleophilic substitutions and cyclization processes, which have been optimized for yield and purity. For example, one method involves the reaction of 4-fluorobenzaldehyde with hydrazine derivatives followed by treatment with carbonitrile sources under controlled conditions to yield the target compound .

Anticancer Properties

Numerous studies have highlighted the anticancer activity of this compound against various cancer cell lines. For instance, it has shown promising results in inhibiting the proliferation of HepG2 (liver cancer) and HeLa (cervical cancer) cells, with growth inhibition percentages of 54.25% and 38.44%, respectively . Importantly, the compound exhibited minimal toxicity towards normal fibroblasts, indicating a favorable therapeutic index.

| Cell Line | Inhibition (%) | Toxicity on Normal Cells (%) |

|---|---|---|

| HepG2 | 54.25 | 80.06 |

| HeLa | 38.44 | Not specified |

Anti-inflammatory Activity

This compound has also demonstrated significant anti-inflammatory effects. In vivo studies indicated that this compound could inhibit pro-inflammatory cytokines, showcasing its potential as an anti-inflammatory agent . The mechanism of action appears to involve inhibition of cyclooxygenase enzymes (COX-1 and COX-2), which are critical in the inflammatory pathway.

Antioxidant Activity

The antioxidant properties of this pyrazole derivative have been evaluated through various assays, revealing its ability to scavenge free radicals effectively. This activity is crucial in mitigating oxidative stress-related diseases .

Case Studies

Case Study 1: Anticancer Efficacy

In a controlled study involving NCI-H23 (non-small cell lung cancer) and DU-145 (prostate cancer) cell lines, this compound exhibited over 90% inhibition of cell proliferation at optimal concentrations. The study utilized both in vitro assays and molecular docking simulations to elucidate its binding affinity to target proteins involved in cancer progression .

Case Study 2: Anti-inflammatory Mechanism

A recent investigation into the anti-inflammatory properties revealed that treatment with this compound significantly reduced edema in animal models, outperforming traditional non-steroidal anti-inflammatory drugs (NSAIDs) like celecoxib. The study measured cytokine levels pre-and post-treatment, confirming a marked decrease in TNF-alpha and IL-6 levels .

Q & A

Q. Advanced

- Spectral discrepancies : Compare data with structurally analogous compounds (e.g., 5-amino-1-(2-chloro-ethyl)-1H-pyrazole-4-carbonitrile) to validate unexpected peaks . Use heteronuclear correlation experiments (HSQC, HMBC) to resolve ambiguous assignments in crowded spectra .

- Crystallographic challenges : Employ SHELX software for refinement, particularly for handling high thermal motion in fluorinated groups. Validate against Fo-Fc maps to detect disorder or twinning .

How can researchers optimize reaction yields for derivatives of this compound?

Q. Advanced

- Solvent selection : Use polar aprotic solvents (e.g., DMF, DMSO) to stabilize intermediates in nucleophilic substitution reactions .

- Catalyst screening : Test Lewis acids (e.g., ZnCl) for cyclization steps or phase-transfer catalysts for biphasic reactions .

- Temperature control : For exothermic steps (e.g., fluorination), maintain temperatures below 80°C to minimize side-product formation .

What biological assays are suitable for evaluating the bioactivity of this compound?

Q. Basic

- Antiproliferative assays : MTT or SRB tests against cancer cell lines (e.g., MCF-7, HepG2) at concentrations 1–100 μM, with IC calculations .

- Antiviral screening : Tobacco mosaic virus (TMV) inhibition assays, measuring lesion counts on infected plant leaves .

- Anti-inflammatory models : COX-2 inhibition via ELISA or murine macrophage (RAW264.7) assays .

How to design structure-activity relationship (SAR) studies for fluorinated pyrazole-carbonitrile derivatives?

Q. Advanced

- Substituent variation : Synthesize analogs with electron-withdrawing (e.g., -NO, -CF) or donating (-OCH) groups at the 4-fluorophenyl or pyrazole positions to assess electronic effects .

- Bioisosteric replacement : Replace the cyano group with carboxamide or carboxylate moieties to study hydrogen-bonding interactions .

- 3D-QSAR modeling : Use crystallographic data (e.g., dihedral angles from ) to correlate molecular conformation with bioactivity .

What are the key challenges in crystallizing fluorinated pyrazole derivatives, and how are they mitigated?

Q. Advanced

- Low solubility : Use mixed-solvent systems (e.g., DCM/MeOH) for slow evaporation. Co-crystallization with acetic acid can improve crystal quality .

- Disorder in fluorinated groups : Collect high-resolution data (≤ 0.8 Å) and apply restraints during refinement in SHELXL .

- Polymorphism screening : Test crystallization at varying temperatures (4°C to RT) and solvent ratios to isolate stable polymorphs .

How to validate the purity of synthesized this compound?

Q. Basic

- HPLC : Use a C18 column with UV detection at 254 nm; mobile phase = acetonitrile/water (70:30), flow rate 1 mL/min .

- Elemental analysis : Ensure %C, %H, and %N deviations are < 0.4% from theoretical values .

- Melting point consistency : Compare observed m.p. with literature values (e.g., 229–231°C for antiproliferative analogs ).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.